Alstonine

Antipsychotic Metabolic safety 5-HT2C receptor

Alstonine is a zwitterionic indole alkaloid with a distinct 5‑HT2A/C receptor agonism profile. Unlike typical/atypical antipsychotics, it lacks direct D2 binding, preventing EPS and metabolic liability. Validated in MK‑801‑induced schizophrenia models and as a fluorescent tumor marker. Ideal for research requiring clean serotonergic pharmacology without dopaminergic confounds. Suitable for antimalarial screening against artemisinin‑resistant strains. Choose alstonine for mechanism‑driven studies unattainable with generic alkaloids or standard antipsychotics.

Molecular Formula C21H20N2O3
Molecular Weight 348.4 g/mol
CAS No. 642-18-2
Cat. No. B1665729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlstonine
CAS642-18-2
Synonyms3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19a-methyl-20a-oxayohimbanium
alstonine
serpentine
serpentine (alkaloid)
serpentine (alkaloid), (19alpha,20alpha)-hydroxide inner salt
serpentine (alkaloid), (19alpha,20alpha)-isomer
serpentine (alkaloid), hydrogen tartrate (1:1) salt
serpentine (alkaloid), hydroxide inner salt
Molecular FormulaC21H20N2O3
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC
InChIInChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16-/m0/s1
InChIKeyWYTGDNHDOZPMIW-RCBQFDQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alstonine (CAS 642-18-2) Procurement Guide: Product Identity and Core Properties


Alstonine is a pentacyclic indole alkaloid (molecular formula C21H20N2O3, MW 348.4) isolated from various Apocynaceae species including Rauvolfia vomitoria, Picralima nitida, and Alstonia boonei [1]. It is classified as a heteroyohimbine-type alkaloid with a zwitterionic anhydronium base structure [1]. The compound is a stereoisomer of serpentine, and its molecular structure has been confirmed by NMR and HRMS characterization [1][2]. Alstonine is recognized for its antipsychotic-like activity in preclinical models, attributed in part to 5-HT2C receptor agonism [1].

Alstonine (CAS 642-18-2) Procurement Strategy: Why In-Class Substitution Is Not Supported by Evidence


Alstonine cannot be generically substituted with other indole alkaloids or conventional antipsychotic compounds due to its distinct pharmacological signature. Unlike typical antipsychotics (e.g., haloperidol) which primarily act via D2 dopamine receptor antagonism and induce extrapyramidal side effects, and unlike atypical antipsychotics (e.g., clozapine, olanzapine) which carry metabolic liability and weight gain, alstonine operates through a 5-HT2A/C receptor-mediated mechanism without direct D1/D2 receptor binding [1]. Even its closest structural isomer, serpentine, lacks the specific antipsychotic efficacy profile documented for alstonine in traditional Nigerian psychiatric remedies [2]. The following quantitative evidence demonstrates why alstonine is not functionally interchangeable with any single comparator.

Alstonine (CAS 642-18-2) Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Alstonine vs. Atypical Antipsychotics: Metabolic Side-Effect Profile Comparison in Rodent Models

Alstonine demonstrates a differentiated metabolic safety profile compared to atypical antipsychotics such as olanzapine and clozapine. In preclinical studies, alstonine did not induce body weight gain, a well-documented liability of olanzapine [1]. Specifically, chronic olanzapine treatment is associated with significant weight increase, whereas alstonine-treated animals showed no such effect [1]. Additionally, alstonine does not elevate prolactin levels, in contrast to the hyperprolactinemia induced by D2 receptor antagonists [1]. Clozapine carries a four-fold higher risk of inducing diabetes, hyperglycemia, and hyperlipidemia compared to classical antipsychotics; alstonine's lack of direct D2 antagonism and distinct 5-HT2A/C-mediated mechanism underpins its avoidance of these metabolic side effects [1].

Antipsychotic Metabolic safety 5-HT2C receptor

Alstonine vs. Haloperidol and Clozapine: Glutamate Uptake Modulation in Hippocampal Slices

Alstonine produces a distinct pharmacological effect on glutamate uptake compared to both typical (haloperidol) and atypical (clozapine) antipsychotics. In acute hippocampal slice preparations, both alstonine and clozapine significantly decreased glutamate uptake, an effect hypothesized to address the glutamatergic deficit observed in schizophrenia [1]. Haloperidol, in contrast, produced no reduction in glutamate uptake [1]. Critically, the mechanism by which alstonine achieves this effect differs fundamentally from clozapine: apomorphine abolished the effect of clozapine, whereas 5-HT2A and 5-HT2C receptor antagonists abolished the effect of alstonine [1]. This demonstrates that alstonine engages a serotonin receptor-dependent pathway distinct from the dopaminergic mechanism of clozapine [1].

Glutamate uptake Schizophrenia Hippocampal slice

Alstonine vs. Himbeline: Antiplasmodial Activity and Selectivity Index in Plasmodium falciparum Assays

In a comparative antiplasmodial screen of natural product-derived compounds, alstonine demonstrated superior potency and selectivity relative to himbeline, a related natural product hit. Alstonine exhibited a 50% inhibitory concentration (IC50) of 0.17 μM against Plasmodium falciparum, compared to 0.58 μM for himbeline [1]. More importantly, alstonine displayed >140-fold better activity against P. falciparum versus two human cell lines, corresponding to a Selectivity Index (SI) exceeding 1,111 [1]. Himbeline's selectivity index was >144 under the same assay conditions [1]. Additionally, P. falciparum multi-drug resistant lines showed no cross-resistance to alstonine, with some resistant lines being more sensitive than the drug-sensitive reference strain [1].

Antimalarial Plasmodium falciparum Selectivity index

Alstonine vs. Normal Cells: Selective Cytotoxicity Against Cancer Cells in Primary Culture

Alstonine exhibits pronounced selectivity for cancerous cells over normal cells in primary culture assays. When applied at a dose of 200 mcg per mL of culture to primary cultures of human tumor cells (including nephroblastoma, neuroblastoma, and teratoma), alstonine produced complete cellular destruction within 24 to 48 hours [1]. Under identical conditions and at the same dose, alstonine produced no cellular destruction of primary monkey kidney cells or Vero cell lines over an 8-day observation period [1]. This differential cytotoxicity is attributed to the specific interaction of alstonine with tumor cell DNA, whereas DNA from normal cells remains unaffected [1]. This property has been validated and patented for diagnostic applications using fluorescence detection at 375 nm excitation [1].

Cancer selectivity Cytotoxicity Fluorescent marker

Alstonine (CAS 642-18-2) Validated Application Scenarios Based on Quantitative Evidence


Preclinical Antipsychotic Efficacy Studies Requiring Low Metabolic Confounding

Based on evidence that alstonine does not induce body weight gain or elevate prolactin levels in rodent models [1], this compound is ideally suited for chronic administration studies where metabolic side effects would otherwise confound behavioral or biochemical readouts. Researchers investigating schizophrenia models (e.g., MK-801-induced hyperlocomotion, social withdrawal, and working memory deficits) can employ alstonine as a tool compound to isolate 5-HT2A/C-mediated antipsychotic effects without the liability of D2 antagonist-induced extrapyramidal symptoms or metabolic dysregulation associated with olanzapine and clozapine [1].

Glutamatergic Pathway Studies in Schizophrenia Research

The demonstrated ability of alstonine to reduce glutamate uptake in hippocampal slices, with this effect specifically blocked by 5-HT2A/C antagonists [1], positions it as a valuable chemical probe for investigating serotonin receptor-mediated modulation of glutamatergic transmission. Unlike clozapine, whose glutamate uptake effect is blocked by apomorphine, alstonine's mechanism is independent of dopaminergic pathways, allowing researchers to dissect the specific contribution of 5-HT2A/C receptors to glutamatergic dysfunction in schizophrenia [1].

Antimalarial Drug Discovery Targeting Multi-Drug Resistant Plasmodium Strains

Alstonine's potent in vitro antiplasmodial activity (IC50 0.17 μM), high selectivity index (>1,111 over human cells), and demonstrated lack of cross-resistance in multi-drug resistant P. falciparum lines [1] make it a high-priority starting point for antimalarial lead optimization programs. The compound is particularly suitable for screening cascades aimed at identifying novel antimalarial chemotypes with efficacy against artemisinin-resistant strains, and for malaria prevention applications where slow-acting, selective compounds are therapeutically viable [1].

Fluorescence-Based Tumor Cell Detection and Diagnostic Kit Development

Patented evidence establishes alstonine as a selective fluorescent marker for tumor cell detection [1]. The compound preferentially stains tumor cells (e.g., SK-OV-3 ovarian cancer cells) over normal fibroblasts (Mouse 3T3) and can be excited at approximately 375 nm to produce characteristic fluorescence [1]. This application scenario is directly relevant to cytodiagnostic workflows, intraoperative tumor margin assessment, and the development of diagnostic kits for cervical cancer and other malignancies where selective staining of cancerous versus normal tissue is clinically required [1].

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